molecular formula C8H19N3O2S B13873078 N,N,3,5-tetramethylpiperazine-1-sulfonamide

N,N,3,5-tetramethylpiperazine-1-sulfonamide

Cat. No.: B13873078
M. Wt: 221.32 g/mol
InChI Key: KQHYVPCULJTSAP-UHFFFAOYSA-N
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Description

N,N,3,5-tetramethylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C8H19N3O2S and a molecular weight of 221.32 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with methyl groups and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-tetramethylpiperazine-1-sulfonamide typically involves the reaction of piperazine derivatives with sulfonyl chlorides under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethylpiperazine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

N,N,3,5-tetramethylpiperazine-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,3,5-tetramethylpiperazine-1-sulfonamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the sulfonamide group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H19N3O2S

Molecular Weight

221.32 g/mol

IUPAC Name

N,N,3,5-tetramethylpiperazine-1-sulfonamide

InChI

InChI=1S/C8H19N3O2S/c1-7-5-11(6-8(2)9-7)14(12,13)10(3)4/h7-9H,5-6H2,1-4H3

InChI Key

KQHYVPCULJTSAP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)S(=O)(=O)N(C)C

Origin of Product

United States

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